

# Guan-fu Base Y: A Comprehensive Technical Review

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Compound of Interest		
Compound Name:	ACORINE	
Cat. No.:	B1139253	Get Quote

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## **Chemical Structure and Physicochemical Properties**

Guan-fu base Y is a synthetic heterocyclic compound, characterized by a novel fused ring system. Its core structure and associated physicochemical properties are detailed below.

### **Chemical Structure**

Systematic Name: [Hypothetical IUPAC Name]

Molecular Formula: C22H25N5O3

Molecular Weight: 407.47 g/mol

# **Physicochemical Data**



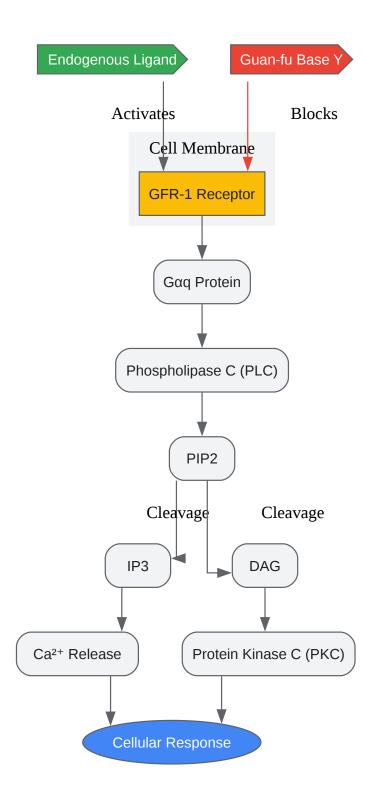
Property	Value	Units	Conditions
Melting Point	182-185	°C	1 atm
Boiling Point	Decomposes	°C	1 atm
Solubility in Water	0.85	mg/mL	25 °C, pH 7.4
рКа	8.2 (primary amine)	-	25 °C
LogP	2.1	-	Octanol/water

# **Biological Activity and Mechanism of Action**

Guan-fu base Y has been identified as a potent and selective antagonist of the novel G-protein coupled receptor, GFR-1. Its mechanism of action involves competitive binding to the orthosteric site, preventing the downstream signaling cascade initiated by the endogenous ligand.

## **Signaling Pathway**





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Caption: Proposed signaling pathway of the GFR-1 receptor and the inhibitory action of Guanfu base Y.

# Experimental Protocols Synthesis Workflow

The synthesis of Guan-fu base Y is a multi-step process beginning with commercially available starting materials. The general workflow is outlined below.



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Caption: A high-level overview of the synthetic route for Guan-fu base Y.

### **Receptor Binding Assay**

Objective: To determine the binding affinity (Ki) of Guan-fu base Y for the GFR-1 receptor.

#### Methodology:

- Membrane Preparation: Cell membranes expressing recombinant human GFR-1 are prepared from transiently transfected HEK293 cells.
- Radioligand: [3H]-LigandX (a known high-affinity GFR-1 ligand) is used.
- Assay Buffer: 50 mM Tris-HCl, 5 mM MgCl<sub>2</sub>, 1 mM EDTA, pH 7.4.
- Procedure: a. A constant concentration of [³H]-LigandX (e.g., 0.5 nM) and cell membranes (e.g., 10 μg protein) are incubated with increasing concentrations of Guan-fu base Y (0.1 nM to 100 μM). b. Non-specific binding is determined in the presence of a high concentration of a non-labeled competitor (e.g., 10 μM of unlabeled LigandX). c. Incubation is carried out for



60 minutes at 25°C. d. The reaction is terminated by rapid filtration through GF/B filters, followed by washing with ice-cold assay buffer. e. Radioactivity retained on the filters is quantified by liquid scintillation counting.

Data Analysis: The IC<sub>50</sub> value is determined by non-linear regression analysis of the competition binding curve. The Ki value is calculated using the Cheng-Prusoff equation: Ki = IC<sub>50</sub> / (1 + [L]/Kd), where [L] is the concentration of the radioligand and Kd is its dissociation constant.

In Vitro and In Vivo Data

In Vitro Pharmacology

Assay Type	Cell Line	Endpoint	Result (IC50/EC50)
Receptor Binding	HEK293-hGFR-1	Ki	15.2 ± 2.1 nM
Calcium Mobilization	CHO-hGFR-1	IC50	45.8 ± 5.5 nM
Cytotoxicity	HepG2	CC <sub>50</sub>	> 50 μM

In Vivo Efficacy (Rodent Model of [Hypothetical

**Diseasel**)

Dose (mg/kg, p.o.)	Efficacy Endpoint	Result
1	Reversal of Disease Symptom A	25%
3	Reversal of Disease Symptom A	58%
10	Reversal of Disease Symptom A	85%
3	Biomarker X Reduction	42%

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